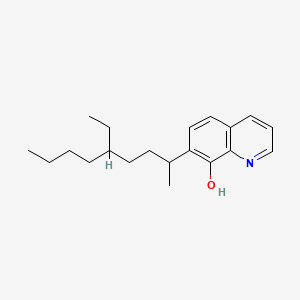

7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(5-ethylnonan-2-yl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO/c1-4-6-8-16(5-2)11-10-15(3)18-13-12-17-9-7-14-21-19(17)20(18)22/h7,9,12-16,22H,4-6,8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWACCMLWVBYNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC(C)C1=C(C2=C(C=CC=N2)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868261 | |

| Record name | 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73545-11-6 | |

| Record name | 7-(4-Ethyl-1-methyloctyl)-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73545-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073545116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-ethyl-1-methyloctyl)quinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological studies on the mechanism of action of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol are limited in publicly available scientific literature. This guide provides a detailed overview of the core mechanism of action based on the well-established activities of its parent class, the 8-hydroxyquinolines. The quantitative data and experimental protocols provided are for closely related 8-hydroxyquinoline analogs and are intended to be illustrative of the methodologies used to assess this class of compounds.

Introduction

This compound, a substituted 8-hydroxyquinoline, belongs to a class of compounds renowned for their metal-chelating properties.[1][2] While primarily utilized in hydrometallurgy for metal extraction under the trade name Kelex-100, its structural motif suggests potential for biological activity.[3][4] The core mechanism of action for 8-hydroxyquinoline derivatives in a biological context is intrinsically linked to their ability to bind metal ions, which can lead to the inhibition of essential metalloenzymes and disruption of cellular processes.[1][5] This guide will delve into the theoretical mechanism of action, supported by data from analogous compounds, and provide detailed experimental frameworks for its investigation.

Core Mechanism of Action: Metalloenzyme Inhibition via Metal Chelation

The primary proposed mechanism of action for this compound and other 8-hydroxyquinolines is the chelation of metal ions that are crucial for the catalytic activity of metalloenzymes.[5] Many enzymes require a metal cofactor (such as Zn²⁺, Mg²⁺, Fe²⁺, or Cu²⁺) for their function. By sequestering these essential metal ions, 8-hydroxyquinoline derivatives can effectively inhibit enzyme activity, leading to a downstream biological effect, such as antimicrobial or cytotoxic activity.

The lipophilic nature of the 7-(4-ethyl-1-methyloctyl) side chain likely enhances the compound's ability to traverse cellular membranes, allowing it to reach intracellular targets.

Signaling Pathway and Mechanism of Action Diagram

Caption: Proposed mechanism of this compound.

Quantitative Data from Analogous Compounds

Due to the absence of specific biological data for this compound, the following tables summarize the antimicrobial activity of other 8-hydroxyquinoline derivatives. This data is presented to give an indication of the potential potency and spectrum of activity for this class of compounds.

Table 1: Antibacterial Activity of 8-Hydroxyquinoline Derivatives

| Compound | Organism | MIC (µM) | Reference |

| 8-Hydroxyquinoline | Staphylococcus aureus | 3.44 - 13.78 | [6] |

| 8-Hydroxyquinoline | Candida albicans | 3.44 - 13.78 | [6] |

| 5,7-dichloro-8-hydroxyquinoline | Neisseria gonorrhoeae | 0.28 - 0.56 | [1] |

| 5-chloro-8-hydroxyquinoline (Cloxyquin) | Listeria monocytogenes | 5.57 | [1] |

| 5-amino-8-hydroxyquinoline | Aeromonas hydrophila | 5.26 | [1] |

Table 2: Antifungal Activity of 8-Hydroxyquinoline Derivatives

| Compound | Organism | MIC (µM) | Reference |

| 8-Hydroxyquinoline | Aspergillus niger | 13.78 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound, based on standard protocols for 8-hydroxyquinoline derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Experimental Workflow Diagram

Caption: Experimental workflow for MIC determination.

Detailed Protocol:

-

Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability dye like resazurin.

Metalloenzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific metalloenzyme (e.g., a matrix metalloproteinase - MMP).

Experimental Workflow Diagram

Caption: Workflow for a metalloenzyme inhibition assay.

Detailed Protocol:

-

Reagents and Buffers: Prepare an appropriate assay buffer for the target metalloenzyme. The buffer should be optimized for pH and ionic strength.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme and Substrate: Obtain the purified metalloenzyme and a corresponding fluorogenic substrate.

-

Assay Procedure: a. In a 96-well plate, add the diluted compound solutions. b. Add the metalloenzyme to each well and pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. d. Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence at appropriate excitation and emission wavelengths over time.

-

Data Analysis: a. Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Conclusion

While this compound is primarily known for its industrial applications, its chemical structure as an 8-hydroxyquinoline derivative strongly suggests a potential for biological activity mediated by metal chelation and subsequent metalloenzyme inhibition. The information and protocols provided in this guide, based on analogous compounds, offer a robust framework for researchers and drug development professionals to investigate its therapeutic potential. Further studies are warranted to elucidate the specific biological targets, spectrum of activity, and in vivo efficacy of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. naturespharmacy.substack.com [naturespharmacy.substack.com]

- 3. escholarship.org [escholarship.org]

- 4. nbinno.com [nbinno.com]

- 5. Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, also known by its commercial name Kelex 100, is a hydrophobic chelating agent belonging to the 8-hydroxyquinoline class of compounds. Its unique structure, featuring a quinolin-8-ol core functionalized with a long, branched alkyl chain at the 7-position, imparts a high degree of oil solubility and makes it a highly effective extractant for various metal ions in hydrometallurgical processes. Beyond its industrial applications, the quinolin-8-ol scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a broad range of biological activities. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of this compound, based on available data for the compound and its structural analogs.

Chemical Structure and Properties

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Kelex 100, 7-(5-Ethylnonan-2-yl)quinolin-8-ol |

| CAS Number | 73545-11-6 |

| Molecular Formula | C₂₀H₂₉NO |

| Molecular Weight | 299.45 g/mol |

| Appearance | Pale yellow oily liquid |

| Boiling Point | 429.9 °C at 760 mmHg[1] |

| Density | 1.005 g/cm³[1] |

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is a representation based on the analysis of structurally related compounds and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoline ring and a complex set of overlapping signals for the aliphatic protons of the bulky side chain.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.7 | dd | H-2 |

| ~8.0 | dd | H-4 |

| ~7.4 | m | H-3, H-5, H-6 |

| ~7.0 | s | OH |

| ~3.5 | m | CH (benzylic) |

| ~1.2-1.8 | m | CH₂, CH (aliphatic) |

| ~0.9 | t | CH₃ (ethyl & butyl) |

| ~1.3 | d | CH₃ (methyloctyl) |

¹³C NMR (Predicted):

The carbon NMR spectrum will display signals corresponding to the quinoline core and the alkyl side chain.

| Chemical Shift (ppm) | Assignment |

| ~150-155 | C-8 |

| ~140-148 | C-7, C-8a |

| ~136 | C-4 |

| ~128 | C-5 |

| ~127 | C-2 |

| ~121 | C-3 |

| ~117 | C-6 |

| ~110 | C-4a |

| ~40-45 | CH (benzylic) |

| ~20-40 | CH₂, CH (aliphatic) |

| ~10-15 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group, the aromatic C-H and C=C bonds of the quinoline ring, and the aliphatic C-H bonds of the side chain.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1450-1350 | Medium | Aliphatic C-H bend |

| ~1200 | Medium-Strong | C-O stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The fragmentation pattern will be dominated by the cleavage of the alkyl side chain.

| m/z | Interpretation |

| 299 | [M]⁺ (Molecular ion) |

| 284 | [M - CH₃]⁺ |

| 270 | [M - C₂H₅]⁺ |

| 172 | [M - C₉H₁₉]⁺ (cleavage at the benzylic position) |

| 145 | [Quinolin-8-ol]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation of 8-hydroxyquinoline. The following is a generalized experimental protocol.

Synthesis of this compound

This protocol outlines the direct alkylation of quinolin-8-ol.

Materials:

-

Quinolin-8-ol

-

4-Ethyl-1-methyloctyl bromide (or chloride)

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous Carbon Disulfide (CS₂) or another inert solvent

-

Hydrochloric Acid (HCl), dilute

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add quinolin-8-ol and anhydrous carbon disulfide.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

-

Once the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add 4-ethyl-1-methyloctyl bromide dropwise from the dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound as a pale yellow oil.

Logical Relationship of Spectroscopic Analysis

The characterization of the synthesized compound involves a logical workflow of spectroscopic techniques to confirm its identity and purity.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic route for this compound. While the presented spectroscopic data is based on analogs and theoretical predictions, it offers a robust framework for researchers engaged in the synthesis, characterization, and application of this and related compounds. The detailed experimental protocol serves as a practical starting point for its laboratory preparation. Further experimental validation of the spectroscopic data is encouraged to build upon the information presented herein.

References

An In-depth Technical Guide to the Metal Chelating Properties of 8-Hydroxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Hydroxyquinoline (8HQ) and its derivatives represent a versatile class of bicyclic aromatic compounds with significant and diverse biological activities. At the heart of their therapeutic potential lies their potent ability to chelate various metal ions, particularly those with crucial roles in biological systems like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[1][2][3][4][5] An imbalance in the homeostasis of these metal ions is a key pathological feature in a range of disorders, including neurodegenerative diseases, cancer, and microbial infections.[1][2][3][6][7] This guide provides a comprehensive technical overview of the metal chelating properties of 8-hydroxyquinoline derivatives, their mechanisms of action, therapeutic applications, and the experimental methodologies used for their characterization.

The Core Mechanism: Metal Ion Chelation

8-Hydroxyquinoline is a planar, lipophilic molecule that acts as a bidentate chelating agent, coordinating with metal ions through its phenolic oxygen and quinoline nitrogen atoms.[1][8][9][10] This chelation can lead to several biological consequences:

-

Restoration of Metal Homeostasis: In diseases characterized by toxic accumulation of metal ions, such as the amyloid plaques in Alzheimer's disease, 8HQ derivatives can sequester these excess ions, facilitating their redistribution and clearance.[6][11][12]

-

Ionophoric Activity: Some 8HQ derivatives can act as ionophores, transporting metal ions across cellular membranes. This can either restore depleted intracellular metal levels or, in the context of cancer therapy, induce toxic metal accumulation within malignant cells.[1][6]

-

Formation of Bioactive Complexes: The metal-8HQ complex itself can be the biologically active species. For instance, copper complexes of 8HQ derivatives have been shown to exhibit potent anticancer and antimicrobial activities.[13][14]

-

Inhibition of Metalloenzymes: By chelating essential metal cofactors, 8HQ derivatives can inhibit the activity of various metalloenzymes that are crucial for pathological processes, such as microbial growth or tumor progression.[15][16]

Therapeutic Applications of 8-Hydroxyquinoline Derivatives

The metal chelating properties of 8HQ derivatives have been exploited in the development of therapeutic agents for a variety of diseases.

Neurodegenerative Diseases

The dysregulation of metal ions, particularly copper, zinc, and iron, is strongly implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[2][6][15][17] These metals can promote the aggregation of amyloid-beta (Aβ) and tau proteins, and catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[6][17]

8HQ derivatives, such as Clioquinol (CQ) and its second-generation analog PBT2 , have been investigated as metal protein-attenuating compounds (MPACs).[11][18][19] They can chelate excess metal ions from amyloid plaques, thereby promoting their disaggregation and reducing oxidative stress.[11][20] PBT2 has undergone Phase II clinical trials for Alzheimer's and Huntington's diseases, showing some potential cognitive benefits and a good safety profile.[14][18][21]

Anticancer Activity

Cancer cells often exhibit an altered metal metabolism compared to healthy cells, making them vulnerable to agents that disrupt metal homeostasis.[14] 8HQ derivatives exert their anticancer effects through multiple mechanisms:

-

Induction of Oxidative Stress: The formation of redox-active copper complexes can lead to the generation of ROS, inducing apoptosis in cancer cells.[14]

-

Proteasome Inhibition: Copper complexes of some 8HQ derivatives can inhibit the proteasome, a key cellular machinery for protein degradation, leading to the accumulation of pro-apoptotic proteins.[1][6]

-

Inhibition of Angiogenesis: Some derivatives have been shown to have anti-angiogenic properties, crucial for halting tumor growth and metastasis.[1][6]

-

Targeting Multidrug Resistance: Certain 8-hydroxyquinoline derivatives exhibit selective toxicity towards multidrug-resistant (MDR) cancer cells.[14]

Antimicrobial Properties

8-Hydroxyquinoline itself has a long history of use as an antiseptic and disinfectant.[13][17] Its derivatives have shown broad-spectrum activity against bacteria and fungi.[3][17] The primary antimicrobial mechanism is believed to be the chelation of essential metal ions that are vital for microbial enzyme function and survival, thereby disrupting critical metabolic processes.[15][16][17] Halogenated derivatives, in particular, have demonstrated significant antifungal activity.[17]

Quantitative Data on Metal Chelation and Biological Activity

The efficacy of 8-hydroxyquinoline derivatives is closely linked to their metal binding affinities and resulting biological activities. The following tables summarize key quantitative data from the literature.

Table 1: Metal-Binding Stability Constants of Selected 8-Hydroxyquinoline Derivatives

| Compound | Metal Ion | Log K₁ | Log K₂ | pM (-log[M]free) | Reference |

| 8-Hydroxyquinoline (8HQ) | Cu²⁺ | 12.1 | 11.2 | - | [22] |

| Zn²⁺ | 8.0 | 7.6 | - | [22] | |

| Fe³⁺ | 13.0 | - | 13.0 | [23] | |

| 8-Hydroxyquinoline-5-sulfonate | Cu²⁺ | 11.5 | 9.9 | - | [13] |

| Zn²⁺ | 7.8 | 6.8 | - | [13] | |

| Fe³⁺ | 11.6 | - | - | [13] | |

| Clioquinol (CQ) | Cu²⁺ | - | - | - | [23] |

| Fe³⁺ | - | - | - | [23] | |

| 7-(morpholino-methyl)quinolin-8-ol (Q-2) | Cu²⁺ | - | - | 15.1 | [23] |

| Fe³⁺ | - | - | 13.0 | [23] | |

| 5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) | Cu²⁺ | - | - | 13.0 | [23] |

| Fe³⁺ | - | - | 6.8 | [23] |

Note: Log K₁ and Log K₂ represent the stepwise formation constants for the 1:1 and 1:2 metal-ligand complexes, respectively. pM is a measure of the metal chelating efficacy at a specific pH (e.g., 7.4).

Table 2: Anticancer Activity (IC₅₀) of Selected 8-Hydroxyquinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 7-(morpholino-methyl)quinolin-8-ol (Q-2) | Human colon cancer | 2.5 | [23] |

| 5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) | Human colon cancer | 0.2 | [23] |

| 8-quinolinyl-β-D-glucopyranoside (+ Cu²⁺) | Various tumor cell lines | Micromolar range | [9][10] |

| Quilamines | Various tumor cell lines | Micromolar range | [9][10] |

Key Experimental Protocols

The characterization of 8-hydroxyquinoline derivatives involves a range of biophysical and cell-based assays. Below are detailed methodologies for some of the key experiments.

UV-Visible Spectrophotometry for Metal Chelation

This method is used to determine the stoichiometry and stability constants of metal-ligand complexes.

-

Preparation of Solutions: Prepare stock solutions of the 8HQ derivative and the metal salt (e.g., CuSO₄, ZnCl₂) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Titration: In a quartz cuvette, place a solution of the 8HQ derivative at a fixed concentration. Sequentially add small aliquots of the metal salt solution.

-

Data Acquisition: After each addition of the metal salt, record the UV-Vis spectrum (typically from 200-800 nm).

-

Data Analysis: Monitor the changes in absorbance at specific wavelengths corresponding to the free ligand and the metal-ligand complex. The data can be fitted to appropriate binding models to calculate the stability constants (log K).[24]

Fluorescence Spectroscopy for Metal Binding

This technique is highly sensitive for studying metal-ligand interactions, especially if the ligand's fluorescence properties change upon chelation.

-

Instrumentation: Use a spectrofluorometer with temperature control.

-

Sample Preparation: Prepare solutions of the 8HQ derivative and metal ions in a suitable buffer.

-

Measurement: Excite the 8HQ derivative at its maximum absorption wavelength and record the emission spectrum.

-

Titration: Titrate the 8HQ derivative solution with increasing concentrations of the metal ion and record the fluorescence emission spectrum after each addition.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration. Fit the data to a binding isotherm to determine the dissociation constant (Kd).[8][25][26]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.[19][27]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[27][28]

-

Compound Treatment: Treat the cells with various concentrations of the 8HQ derivative for a specific duration (e.g., 24, 48, or 72 hours).[19][28]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][27]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[27][28]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[28]

Thioflavin T (ThT) Assay for Amyloid Aggregation

This assay is used to monitor the formation of amyloid fibrils in the presence of metal ions and the inhibitory effect of 8HQ derivatives.[3][18][29]

-

Reagent Preparation: Prepare solutions of amyloid-beta peptide (e.g., Aβ₁₋₄₂), the 8HQ derivative, metal ions (e.g., Cu²⁺, Zn²⁺), and Thioflavin T in a suitable buffer (e.g., PBS, pH 7.4).[18][30]

-

Assay Setup: In a 96-well plate, mix the Aβ peptide with metal ions in the presence or absence of the 8HQ derivative.

-

Incubation: Incubate the plate at 37°C, with or without shaking, to induce aggregation.

-

ThT Addition and Measurement: At various time points, add ThT to the wells and measure the fluorescence intensity with excitation at ~450 nm and emission at ~485 nm.[18][30]

-

Data Analysis: Plot the ThT fluorescence intensity over time to generate aggregation kinetics curves. This allows for the determination of the lag time and the extent of fibril formation.[30]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effects of 8HQ derivatives on cellular signaling pathways.[7][31][32][33]

-

Cell Lysis: Treat cells with the 8HQ derivative, then lyse the cells to extract the total protein.[32]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[32]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[32]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[33]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated tau, cleaved caspase-3), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[32][33]

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target protein.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 8-hydroxyquinoline derivatives.

Signaling Pathways

Caption: Signaling pathways in neurodegeneration and cancer impacted by 8-hydroxyquinolines.

Experimental Workflows

Caption: Experimental workflow for the development of 8-hydroxyquinoline-based therapeutics.

Conclusion and Future Directions

8-Hydroxyquinoline and its derivatives are a compelling class of compounds with significant therapeutic potential rooted in their metal chelating properties. Their ability to modulate metal ion homeostasis offers a promising strategy for the treatment of complex diseases like neurodegenerative disorders and cancer. Future research will likely focus on the rational design of new derivatives with improved selectivity for specific metal ions and target tissues, as well as a deeper understanding of the intricate signaling pathways they modulate. The continued application of the robust experimental methodologies outlined in this guide will be crucial for advancing these promising therapeutic agents from the laboratory to the clinic.

References

- 1. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. The crucial role of metal ions in neurodegeneration: the basis for a promising therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. rroij.com [rroij.com]

- 11. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transition metal ions and neurotransmitters: coordination chemistry and implications for neurodegeneration - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00052D [pubs.rsc.org]

- 16. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases - Dalton Transactions (RSC Publishing) DOI:10.1039/C8DT03088J [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]

- 27. m.youtube.com [m.youtube.com]

- 28. youtube.com [youtube.com]

- 29. tandfonline.com [tandfonline.com]

- 30. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 33. Western blot protocol | Abcam [abcam.com]

Potential Biological Activities of Novel Quinoline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. The versatility of the quinoline ring system allows for diverse substitutions, leading to the continuous discovery of novel derivatives with potent and selective pharmacological profiles. This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel quinoline compounds, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of new therapeutic agents.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data of representative novel quinoline compounds across various therapeutic areas. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Novel Quinoline Compounds

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action/Target | Reference |

| 91b1 | A549 (Lung) | 1.19 | Downregulation of Lumican | [1][2] |

| AGS (Gastric) | 0.85 | Downregulation of Lumican | [1] | |

| KYSE150 (Esophageal) | 0.95 | Downregulation of Lumican | [1] | |

| 11x | HCT-116 (Colorectal) | 2.56 | ATG5-dependent autophagy | |

| RKO (Colorectal) | 3.67 | ATG5-dependent autophagy | ||

| A2780 (Ovarian) | 3.46 | ATG5-dependent autophagy | ||

| Hela (Cervical) | 2.71 | ATG5-dependent autophagy | ||

| 10k | HCT-116 (Colorectal) | 0.35 | Targeting stabilization of ATG5 | [3] |

| HepG2 (Liver) | 1.98 | Targeting stabilization of ATG5 | [3] | |

| A549 (Lung) | 0.39 | Targeting stabilization of ATG5 | [3] | |

| 4c | E. coli DNA gyrase | 0.034 | DNA gyrase/Topoisomerase IV inhibition | [4] |

| 4e | E. coli DNA gyrase | 0.026 | DNA gyrase/Topoisomerase IV inhibition | [4] |

Table 2: Antimicrobial Activity of Novel Quinoline Compounds

| Compound ID | Microorganism | MIC (µg/mL) | Mechanism of Action/Target | Reference |

| 5d | S. aureus (MRSA) | 0.125 - 8 | LptA and Topoisomerase IV | [5] |

| E. coli | 0.125 - 8 | LptA and Topoisomerase IV | [5] | |

| 8a-g, 9a-h, 10a-h | Various Bacteria & Fungi | 6.25 | Not specified | [6] |

| 16 (hybrid) | C. neoformans | 2.36 µM (MIC₈₀) | Not specified | [7] |

| S. aureus (MRSA) | 75.39 µM (MIC₈₀) | Not specified | [7] | |

| 7r (hybrid) | B. subtilis | 0.015 µmol/mL | Not specified | [8] |

| S. aureus | 0.015 µmol/mL | Not specified | [8] | |

| 7b | S. aureus | 2 | Not specified | [9] |

| M. tuberculosis H37Rv | 10 | Not specified | [9] |

Table 3: Antiviral Activity of Novel Quinoline Compounds

| Compound ID | Virus | IC₅₀ (µM) | Mechanism of Action/Target | Reference |

| Compound 1 | Dengue Virus (DENV2) | 3.03 | Early stages of infection | [10] |

| Compound 2 | Dengue Virus (DENV2) | 0.49 | Early stages of infection | [10] |

| 1b, 1g-h, 1af, 1ah | Respiratory Syncytial Virus (RSV) | 3.10 - 6.93 | Not specified | [3] |

| 1ae | Influenza A Virus (IAV) | 1.87 | Inhibition of virus transcription/replication | [3] |

| 19 | Dengue Virus (DENV-2) | 0.81 | Not specified |

Table 4: Anti-inflammatory Activity of Novel Quinoline Compounds

| Compound ID | Target | IC₅₀ (µM) | Reference |

| 12c | COX-2 | 0.1 | |

| 14a | COX-2 | 0.11 | |

| 14b | COX-2 | 0.11 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of the biological activities of novel quinoline compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microplate

-

Test quinoline compound

-

Appropriate cancer cell line

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test quinoline compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plate

-

Test quinoline compound

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile saline or PBS

-

Spectrophotometer

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation: Inoculate a fresh broth medium with the test microorganism and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: Prepare a stock solution of the test quinoline compound. In a 96-well plate, add 100 µL of broth to each well. Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next.

-

Inoculation: Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.

Materials:

-

6-well or 12-well plates

-

Confluent monolayer of susceptible host cells

-

Virus stock

-

Test quinoline compound

-

Cell culture medium (with and without serum)

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet in formalin/saline)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Remove the culture medium from the cell monolayers and infect the cells with a specific number of plaque-forming units (PFU) of the virus.

-

Compound Treatment: Simultaneously with or after virus adsorption, add different concentrations of the test quinoline compound to the respective wells.

-

Overlay Application: After a 1-2 hour adsorption period, remove the virus-compound mixture and overlay the cell monolayer with the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates at the optimal temperature for virus replication for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a staining solution (e.g., 0.1% crystal violet). The viable cells will be stained, while the areas of virus-induced cell death (plaques) will remain clear.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated as follows: % Plaque Reduction = [1 - (Number of plaques in treated wells / Number of plaques in control wells)] x 100 The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key enzyme in the inflammatory pathway.

Materials:

-

96-well plates

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Test quinoline compound

-

Assay buffer (e.g., Tris-HCl buffer)

-

Detection system (e.g., ELISA kit for prostaglandin E2)

Procedure:

-

Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and the test compound in the assay buffer.

-

Enzyme Inhibition: In a 96-well plate, add the assay buffer, heme, and the test quinoline compound at various concentrations. Add the COX-2 enzyme and pre-incubate for a specific time (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes at 37°C).

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a specific detection method, such as an ELISA.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

Novel quinoline compounds exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways targeted by these compounds.

Anticancer Signaling Pathways

Anti-inflammatory Signaling Pathway

Antimalarial Mechanism of Action

Neuroprotective Signaling Pathway

Conclusion

The quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The compounds highlighted in this guide demonstrate the potential of this heterocyclic system to yield potent and selective inhibitors for a range of diseases. The provided data and experimental protocols are intended to support the ongoing research and development efforts in this exciting field. Future work should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties, as well as on elucidating their precise mechanisms of action to facilitate the development of next-generation quinoline-based drugs.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. researchgate.net [researchgate.net]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. protocols.io [protocols.io]

- 5. The Kynurenine Pathway and Neurologic Disease [ouci.dntb.gov.ua]

- 6. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 4.3. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 10. youtube.com [youtube.com]

Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Substituted Quinolines

The quinoline scaffold, a fused aromatic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and material science.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] Prominent examples include the antimalarial drug quinine and the widely used fluoroquinolone antibiotics like ciprofloxacin.[3][4] However, the biological activity of substituted quinolines is intrinsically linked to a complex toxicological profile, necessitating a thorough evaluation for safe therapeutic and industrial development. This guide provides a comprehensive overview of the toxicology of substituted quinolines, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Toxicological Profile

The toxicity of substituted quinolines is highly dependent on the nature and position of their substituents. Understanding this profile is critical for the development of safer quinoline-based compounds.

Acute and Chronic Toxicity

Acute toxicity is often characterized by the median lethal dose (LD50), the dose required to kill 50% of a tested population. Chronic toxicity studies evaluate the effects of long-term exposure and help determine the No-Observed-Adverse-Effect Level (NOAEL). In-silico models are increasingly used for the early prediction of toxicity.[1][5]

Table 1: Acute Oral Toxicity of Selected Quinolines

| Compound | Test Species | LD50 (mg/kg) | Toxicity Class | Reference |

| Quinoline | Rat | 331 | III | [1] |

| 2-Methylquinoline | Rat | 1230 | IV | [6] |

| 8-Hydroxyquinoline | Rat | 1200 | IV | [7] |

| Ciprofloxacin | Rat | >2000 | V | [3] |

Toxicity Classes (based on Hodge and Sterner scale): I = extremely toxic (≤1 mg/kg), II = highly toxic (1-50 mg/kg), III = moderately toxic (50-500 mg/kg), IV = slightly toxic (500-5000 mg/kg), V = practically non-toxic (5000-15000 mg/kg), VI = relatively harmless (>15000 mg/kg).

Genotoxicity and Mutagenicity

Many quinoline derivatives have been shown to be mutagenic, primarily through mechanisms involving DNA adduction and intercalation. The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[8] Quinoline itself is genotoxic and its mutagenicity can be influenced by substitutions on the quinoline ring. For instance, 3-fluoro substitution can block the mutagenic activity of quinoline.[7]

Carcinogenicity

Quinoline is considered likely to be carcinogenic in humans based on animal studies.[7][9] Long-term exposure in rats and mice has been shown to induce liver neoplasms, including hepatocellular carcinomas and hemangiosarcomas.[1][7][10] The carcinogenicity is thought to be mediated by both genotoxic and mitogenic mechanisms.[9][11]

Table 2: Carcinogenicity of Quinoline in Rodents

| Species | Route of Administration | Dosing | Tumor Types Observed | Reference |

| Male F344/DuCrj Rats | Drinking Water | 200, 400, 800 ppm | Hepatocellular adenomas/carcinomas, liver hemangiosarcomas, nasal esthesioneuroepitheliomas | [1][7] |

| Female F344/DuCrj Rats | Drinking Water | 150, 300, 600 ppm | Hepatocellular adenomas/carcinomas, liver hemangiosarcomas | [1][7] |

| Male Crj: BDF1 Mice | Drinking Water | 150, 300, 600 ppm | Hemangiosarcomas (retroperitoneum, mesenterium, liver) | [1][7] |

| Female Crj: BDF1 Mice | Drinking Water | 150, 300, 600 ppm | Hemangiosarcomas (retroperitoneum, mesenterium, peritoneum, subcutis), histiocytic sarcomas (liver) | [1][7] |

Organ-Specific Toxicity

-

Hepatotoxicity: The liver is a primary target for quinoline toxicity.[12] Mechanisms include the metabolic activation of quinolines by cytochrome P450 enzymes to reactive intermediates that can form DNA adducts and induce oxidative stress.[11][12] Some quinazoline derivatives have shown hepatoprotective effects against certain toxins, highlighting the diverse effects of this chemical class.[10]

-

Neurotoxicity: Certain quinoline derivatives can exert significant neurotoxic effects. For example, the antimalarial drug mefloquine has been associated with a risk of irreversible central nervous system toxicity.[13] Quinolinic acid, an endogenous metabolite of the kynurenine pathway with a quinoline-like structure, is a known neurotoxin that can lead to neuronal cell death.[14][15]

-

Cardiotoxicity: Some fluoroquinolones have been associated with cardiotoxic effects, including QT interval prolongation.

-

Phototoxicity: The 4-quinolinemethanol class of antimalarials has been reported to induce phototoxicity.[13]

Mechanisms of Toxicity

The toxic effects of substituted quinolines are mediated by a variety of molecular mechanisms, often involving multiple interconnected pathways.

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A common mechanism of quinoline-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[2] This can result in damage to cellular components, including lipids, proteins, and DNA. Some quinoline derivatives have been shown to induce the formation of superoxide and hydrogen peroxide in cancer cells, contributing to their apoptotic effects.[9]

Mitochondrial Dysfunction

Mitochondria are key targets in quinoline-induced toxicity. Some 4-substituted quinolines can induce apoptosis through the dissipation of the mitochondrial transmembrane potential (ΔΨm).[2] This disruption of mitochondrial function can lead to the release of pro-apoptotic factors and a decrease in cellular energy production.

DNA Damage and Interference with DNA Repair

The genotoxicity of many quinolines stems from their ability to interact with DNA. This can occur through direct binding and the formation of DNA adducts, or by inhibiting enzymes involved in DNA replication and repair, such as topoisomerases.

Key Signaling Pathways in Quinolone Toxicity

Several key signaling pathways are implicated in the cellular response to quinoline-induced stress and toxicity.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in responding to cellular stress, including DNA damage.[6][16] Activation of p53 can lead to cell cycle arrest, apoptosis, or senescence.[16] Some quinoline derivatives have been identified as antagonists of p53 transcriptional activity, which could have implications for their use in cancer therapy.[17][18]

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are key pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[19][20] Quinolinic acid has been shown to induce the sustained activation of JNK, a member of the MAPK family, in the rat striatum.[12]

Nrf2-mediated Oxidative Stress Response

The transcription factor Nrf2 is a master regulator of the antioxidant response.[21][22] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes.[23] Quinolinic acid has been shown to induce Nrf2 activation, suggesting a cellular defense mechanism against its toxicity.[2][13]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the toxicological assessment of substituted quinolines.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[3][8]

Experimental Workflow:

Detailed Steps:

-

Preparation of Bacterial Strains: Fresh cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are grown overnight in nutrient broth.[5]

-

Metabolic Activation (S9 Mix): To mimic mammalian metabolism, a rat liver homogenate (S9 fraction) is prepared and added to a cofactor solution.[3]

-

Exposure: The test compound, bacterial culture, and either the S9 mix or a buffer are combined in a test tube.[3]

-

Plating: The mixture is added to molten top agar and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To measure changes in the mitochondrial membrane potential as an indicator of mitochondrial dysfunction and apoptosis.[24][25]

Experimental Workflow:

Detailed Steps:

-

Cell Culture: Adherent or suspension cells are cultured in a suitable microplate format.

-

Compound Treatment: Cells are treated with various concentrations of the substituted quinoline for a defined period. A positive control that depolarizes the mitochondrial membrane (e.g., CCCP or FCCP) is included.[26][27]

-

Dye Incubation: A fluorescent cationic dye, such as JC-1 or TMRE, is added to the cells. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.[27] TMRE accumulates in active mitochondria and its fluorescence intensity is proportional to the ΔΨm.[26]

-

Fluorescence Measurement: After incubation, the fluorescence is measured using a fluorescence plate reader, microscope, or flow cytometer. The ratio of red to green fluorescence (for JC-1) or the intensity of red fluorescence (for TMRE) is used to quantify the change in ΔΨm.

Reactive Oxygen Species (ROS) Generation Assay

Objective: To detect and quantify the intracellular generation of ROS following exposure to substituted quinolines.[9]

Experimental Workflow:

References

- 1. Carcinogenicity of quinoline by drinking-water administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early modulation of the transcription factor Nrf2 in rodent striatal slices by quinolinic acid, a toxic metabolite of the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Carcinogenicity of quinoline by drinking-water administration in rats and mice [jstage.jst.go.jp]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. mdpi.com [mdpi.com]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Acute expression of the transcription factor Nrf2 after treatment with quinolinic acid is not induced by oxidative stress in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]

- 27. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide on the Stability and Degradation of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, a substituted quinoline derivative also known by its IUPAC name 7-(5-Ethylnonan-2-yl)quinolin-8-ol and commercially as Kelex-100, is a compound of significant interest in various industrial and research applications.[1] Primarily recognized for its role as a metal chelating agent in hydrometallurgy, its structural similarity to other biologically active 8-hydroxyquinoline derivatives suggests potential applications in medicinal chemistry.[1][2][3] Understanding the stability and degradation profile of this molecule is crucial for ensuring its efficacy, safety, and for the development of robust formulations and applications. This technical guide provides a comprehensive overview of the known and predicted stability and degradation pathways of this compound, based on available data for the compound and its structural analogs. It also outlines detailed experimental protocols for its stability assessment and visualizes key conceptual frameworks.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties, particularly its hydrophobic nature and high boiling point, are indicative of a stable molecule under standard conditions.[4][5]

| Property | Value | Reference(s) |

| CAS Number | 73545-11-6 | [1][4][5] |

| Molecular Formula | C₂₀H₂₉NO | [4][5] |

| Molecular Weight | 299.46 g/mol | [4] |

| IUPAC Name | 7-(5-Ethylnonan-2-yl)quinolin-8-ol | [1][4] |

| Synonyms | Kelex-100, 7-(4-Ethyl-1-methyloctyl)-8-hydroxyquinoline | [1][5] |

| Appearance | Pale yellow to dark red/brown viscous oily liquid or yellow crystalline powder | [4] |

| Boiling Point | 429.9 °C at 760 mmHg | [4] |

| Density | ~1.005 g/cm³ | [4] |

| Solubility | Expected to be soluble in organic solvents; insoluble in water | [5] |

Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, the stability of the 8-hydroxyquinoline scaffold and related compounds allows for informed predictions. The stability is generally influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

pH Stability

The 8-hydroxyquinoline moiety contains both a phenolic hydroxyl group and a basic nitrogen atom, making its stability pH-dependent. In strongly acidic or basic conditions, degradation may be accelerated. The parent compound, quinoline, has been shown to exhibit faster photodegradation at a lower pH (pH 4.5) compared to neutral pH.

Thermal Stability

Derivatives of 8-hydroxyquinoline are generally known for their high thermal stability. This is evidenced by their application in materials science, such as in the fabrication of organic light-emitting diodes (OLEDs), which require thermally robust components. While specific degradation onset temperatures for this compound are not documented, its high boiling point suggests it can withstand elevated temperatures to a significant degree.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can be expected to induce degradation of the quinoline ring system. Studies on the photodegradation of quinoline in aqueous environments have shown that it degrades upon exposure to sunlight. The degradation is influenced by environmental factors, with a reported half-life of approximately 14 days in surface water during summer. The presence of substances that generate hydroxyl radicals can accelerate this process.

Oxidative Stability

The 8-hydroxyquinoline structure is susceptible to oxidation. The phenolic hydroxyl group can be oxidized, and the quinoline ring itself can undergo oxidative degradation. The potential for oxidation suggests that the compound should be protected from strong oxidizing agents and atmospheric oxygen over long-term storage to prevent degradation.

Degradation Pathways

Based on the known reactivity of 8-hydroxyquinolines, several degradation pathways can be postulated for this compound. The primary sites for degradation are the quinoline ring and the 8-hydroxyl group.

Oxidation

Oxidative degradation is a likely pathway. The 8-hydroxyl group can be oxidized to a ketone, forming the corresponding 7-substituted-quinolin-8-one. Further oxidation can lead to the opening of the quinoline ring system, resulting in a variety of smaller, more polar degradation products.

Photodegradation

Upon exposure to UV light, the quinoline ring can undergo photochemical reactions. For the parent quinoline, photoproducts such as 2-hydroxyquinoline and 8-hydroxyquinoline have been identified. For the title compound, analogous hydroxylated derivatives or products resulting from ring cleavage are plausible.

Hydrolysis

While the molecule does not contain readily hydrolyzable functional groups like esters or amides, forced hydrolysis under extreme pH and temperature conditions could potentially lead to alterations in the quinoline ring structure, although this is likely to be a minor degradation pathway compared to oxidation and photodegradation.

A logical workflow for investigating these potential degradation pathways is presented in the following diagram.

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols

The following are detailed, generalized methodologies for conducting forced degradation studies on this compound. These protocols are based on standard pharmaceutical industry practices.

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable organic solvent such as methanol or acetonitrile. This stock solution is then used for the individual stress studies.

Acidic and Basic Hydrolysis

-

Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

-

Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

-

Procedure: Keep the solutions at 60°C for 24 hours. At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it (for the acidic solution, use 0.1 M NaOH; for the basic solution, use 0.1 M HCl), and dilute with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation

-

Procedure: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

-

Storage: Keep the solution at room temperature, protected from light, for 24 hours.

-

Analysis: At specified intervals, withdraw an aliquot and dilute with the mobile phase for analysis.

Thermal Degradation

-

Procedure: Place a known amount of the solid compound in a controlled temperature oven at 80°C.

-

Sampling: At various time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in the chosen solvent, and dilute to the target concentration for analysis.

Photolytic Degradation

-

Procedure: Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) and the solid compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analysis: Analyze the samples after the exposure period.

Analytical Method

A stability-indicating HPLC method is essential for analyzing the stressed samples. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). A photodiode array (PDA) detector is recommended for monitoring the elution and for assessing peak purity.

Potential Biological Interactions

The biological activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions. This mechanism can be relevant in various biological contexts, from antimicrobial and anticancer activity to neuroprotection.

Mechanism of Action: Metal Ion Chelation

Many essential biological processes, particularly enzymatic activities, are dependent on metal ions as cofactors. By chelating these metal ions, 8-hydroxyquinoline derivatives can disrupt these processes. For example, in pathogenic microorganisms or cancer cells, the sequestration of essential metal ions can lead to cell death. The lipophilic nature of the 7-(4-Ethyl-1-methyloctyl) side chain in the title compound would likely enhance its ability to cross cell membranes and access intracellular targets.

The general mechanism of metal ion chelation by an 8-hydroxyquinoline derivative is depicted below.

Caption: Metal Chelation by 8-Hydroxyquinoline Derivatives.

Conclusion

This compound is a robust molecule with significant potential beyond its current applications. While specific experimental data on its stability and degradation are sparse, a comprehensive understanding can be built upon the well-documented chemistry of the 8-hydroxyquinoline scaffold. The primary degradation pathways are anticipated to be oxidation and photodegradation of the quinoline ring system. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to conduct detailed stability and degradation studies, ultimately enabling the development of new and innovative applications for this versatile compound. Further research is warranted to generate specific quantitative data on the stability of this compound under various stress conditions and to fully characterize its degradation products.

References

- 1. Thermal Analysis of 8-Hydroxyquinoline – Melamine – Formaldehyde Tercopolymers – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound | 73545-11-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound (EVT-1613978) | 73545-11-6 [evitachem.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Metal Extraction Using 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, commercially known as Kelex 100, is a highly effective chelating ion exchange agent used extensively in the field of hydrometallurgy for the selective extraction and recovery of metal ions from aqueous solutions.[1][2] Its unique molecular structure, featuring a quinoline backbone with a bulky alkyl side chain, imparts high selectivity for various metal ions, making it a valuable tool in purification processes, resource recovery, and environmental remediation.[2] This document provides detailed application notes and experimental protocols for the use of this compound in metal extraction processes.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Kelex 100, 7-(5-Ethylnonan-2-yl)quinolin-8-ol | [1] |

| CAS Number | 73545-11-6 | [2] |

| Molecular Formula | C₂₀H₂₉NO | [2] |

| Molecular Weight | 299.45 g/mol | |

| Appearance | Pale yellow to very dark red/brown viscous liquid | |

| Purity | Typically ≥85% (commercial grade) |

Metal Extraction Applications

This compound is particularly effective for the extraction of copper from acidic leach liquors, functioning well in the pH range of one to three.[3] Beyond copper, it has demonstrated utility in the extraction of other metals such as gallium, germanium, zinc, cadmium, and chromium.[1][4] The selectivity of the extractant is a critical parameter and is influenced by factors such as the pH of the aqueous phase, the concentration of the metal ions, and the composition of the organic phase.[3]

Selectivity of this compound

The general selectivity order for the extraction of various cations from nitrate or chloride solutions is as follows:

Cu²⁺ >> Pb²⁺ > Fe³⁺ > Al³⁺ > Cr³⁺ > Ni²⁺ > Zn²⁺ > Ag⁺ > Co²⁺ > Cd²⁺ > Fe²⁺ > Mn²⁺ > Ba²⁺ > Ca²⁺ >>> Na⁺ [5]

It is important to note that this order can be influenced by the specific conditions of the extraction, such as pH and the presence of other complexing agents.

Experimental Protocols

The following protocols outline the general procedures for metal extraction and stripping using this compound. These should be considered as a starting point and may require optimization for specific applications.

Preparation of the Organic Phase

The organic phase typically consists of the extractant, a diluent, and sometimes a modifier to improve extraction kinetics and phase separation.

-

Extractant: this compound (e.g., 2.5% to 20% v/v).

-

Diluent: A non-polar organic solvent such as kerosene, heptane, or other aliphatic or aromatic petroleum solvents.[3][6]

-

Modifier (Optional): Long-chain alcohols like isodecanol or n-decanol (e.g., 10 vol.%) can be added to enhance the extraction rate.[4]

Procedure:

-

Accurately measure the required volume of this compound.

-

If using a modifier, add the specified volume to the extractant.

-

Add the diluent to the desired final volume and mix thoroughly until a homogeneous solution is obtained.

Metal Extraction Protocol

This protocol describes a typical batch extraction experiment.

Materials:

-

Aqueous feed solution containing the target metal ion(s) at a known concentration and pH.

-

Prepared organic phase.

-

pH meter and reagents for pH adjustment (e.g., H₂SO₄, NaOH).

-

Separatory funnels or other suitable mixing vessels.

-

Mechanical shaker or magnetic stirrer.

Procedure:

-

Adjust the pH of the aqueous feed solution to the desired value using an appropriate acid or base.

-

Transfer equal volumes of the aqueous feed solution and the organic phase to a separatory funnel (a 1:1 phase ratio is a common starting point).

-

Shake the separatory funnel vigorously for a predetermined contact time (e.g., 5 to 30 minutes) to allow for the extraction to reach equilibrium.

-

Allow the phases to separate. The organic phase, now loaded with the metal complex, will typically be the upper phase.

-

Carefully separate the two phases. The aqueous phase after extraction is referred to as the raffinate.

-

Analyze the metal concentration in the raffinate and, if desired, in the loaded organic phase to determine the extraction efficiency.

Metal Stripping Protocol

Stripping is the process of back-extracting the metal from the loaded organic phase into a new aqueous solution, typically a concentrated acid solution.

Materials:

-

Loaded organic phase from the extraction step.

-

Stripping solution (e.g., 120 to 150 g/L sulfuric acid for copper).[3]

-

Separatory funnels or other suitable mixing vessels.

-

Mechanical shaker or magnetic stirrer.

Procedure:

-

Transfer the loaded organic phase and the stripping solution to a separatory funnel, often at a specific organic-to-aqueous (O:A) phase ratio.

-

Shake the funnel for a sufficient time to allow for the complete stripping of the metal.

-

Allow the phases to separate.

-

Separate the aqueous phase, which now contains the concentrated metal salt (the strip solution), from the regenerated (barren) organic phase.

-

The regenerated organic phase can be recycled for further extraction cycles.

Quantitative Data